molecular formula C12H13N B1400622 1H-Indole, 6-methyl-1-(2-propen-1-yl)- CAS No. 1346789-26-1

1H-Indole, 6-methyl-1-(2-propen-1-yl)-

Cat. No.: B1400622
CAS No.: 1346789-26-1
M. Wt: 171.24 g/mol
InChI Key: CVGVATIKBFTNJJ-UHFFFAOYSA-N
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Description

1H-Indole, 6-methyl-1-(2-propen-1-yl)- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Chemical Reactions Analysis

1H-Indole, 6-methyl-1-(2-propen-1-yl)- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond in the propenyl group.

    Substitution: Electrophilic substitution reactions are common, where the indole ring undergoes substitution at the nitrogen or carbon atoms.

Scientific Research Applications

1H-Indole, 6-methyl-1-(2-propen-1-yl)- has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.

    Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents for various diseases.

    Medicine: This compound is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole, 6-methyl-1-(2-propen-1-yl)- involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through specific signaling pathways .

Comparison with Similar Compounds

1H-Indole, 6-methyl-1-(2-propen-1-yl)- can be compared with other indole derivatives such as:

Properties

IUPAC Name

6-methyl-1-prop-2-enylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-3-7-13-8-6-11-5-4-10(2)9-12(11)13/h3-6,8-9H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGVATIKBFTNJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CN2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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